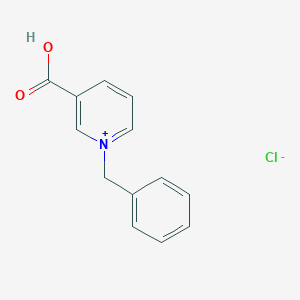

1-Benzyl-3-carboxypyridinium chloride

Description

1-Benzyl-3-carboxypyridinium chloride is a quaternary ammonium compound characterized by a pyridinium core substituted with a benzyl group at the 1-position and a carboxylic acid moiety at the 3-position. Key properties include:

- Molecular formula: Discrepancies exist in literature. specifies C₁₃H₁₂ClNO₂ (molecular weight: 249.69 g/mol) , while cites C₂₀H₁₈NO₂•Cl (339.82 g/mol), possibly due to alternate salt forms or reporting errors .

- Synonyms: Nicotinic acid-benzyl chloride quat, 3-Carboxy-1-benzylpyridinium chloride .

- Toxicity: Acute intravenous LD₅₀ in mice is 229 mg/kg, with LDLo values of 4 mg/kg (dog) and 10 mg/kg (cat). Classified as a poison via intravenous route .

- Hazards: Decomposition emits toxic NOₓ and Cl⁻ fumes .

Properties

IUPAC Name |

1-benzylpyridin-1-ium-3-carboxylic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRWCQJUAYPITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884875 | |

| Record name | 1-Benzyl-3-carboxypyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16214-98-5 | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16214-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-carboxypyridinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzyl-3-carboxypyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-carboxypyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzyl Halide Alkylation

The most widely reported method involves direct N-alkylation of nicotinic acid using benzyl chloride or bromide under basic conditions:

Reaction Scheme:

Optimized Protocol (Patent CN103435541A):

-

Reactants:

-

Nicotinic acid (1.23 mol)

-

Benzyl chloride (1.26 mol)

-

NaOH (0.4 mol)

-

-

Catalytic System:

-

Composite catalyst: KCO/NaCO (1–5 wt%) + quaternary ammonium salt (e.g., tetrabutylammonium bromide)

-

Buffer: Sodium bicarbonate/boric acid (maintains pH 7–8)

-

-

Conditions:

-

Temperature: 80–90°C

-

Time: 2 hours

-

Solvent: Water

-

| Parameter | Value |

|---|---|

| Yield | 90–92% |

| Purity (HPLC) | >99% |

| Byproducts | <0.5% unreacted acid |

This method eliminates traditional issues of product discoloration and hydrolytic byproducts through pH control and phase-transfer catalysis.

Solvent-Mediated Synthesis

Acetonitrile Reflux Method

A solvent-based approach reported in electrochemical studies achieves high purity through controlled precipitation:

-

Dissolve nicotinic acid (12.3 g, 100 mmol) in anhydrous acetonitrile (200 mL)

-

Add benzyl bromide (17.1 g, 100 mmol)

-

Reflux at 100°C for 15 hours

-

Precipitate product with diethyl ether

-

Wash with ether (3 × 50 mL)

-

H NMR (DO): δ 9.32 (s, 1H), 8.95 (d, J=8.0 Hz, 1H), 8.88 (d, J=8.0 Hz, 1H), 7.30–7.40 (m, 5H), 5.76 (s, 2H)

-

Yield: 89%

-

Advantage: Avoids aqueous hydrolysis pathways

Industrial-Scale Production

Continuous Flow Synthesis

Patent CN103435541A details scalable manufacturing:

Reactor Design:

-

5L four-neck flask with mechanical stirring

-

Precision dosing pumps for benzyl chloride addition

Process Parameters:

| Stage | Conditions |

|---|---|

| Neutralization | 40–60°C, 30 min |

| Alkylation | 80–95°C, 1–2 hr |

| Crystallization | Cool to 25°C |

Quality Control:

-

In-line HPLC monitoring

-

Residual benzyl chloride: <50 ppm

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Aqueous Alkylation | 90–92% | >99% | 2 hr | Industrial |

| Acetonitrile Reflux | 89% | 98% | 15 hr | Lab-scale |

| Early Methods | 70–76% | 80–85% | 10 hr | Limited |

Key advancements include:

-

Catalyst Systems: Quaternary ammonium salts reduce reaction time from 10 to 2 hours while suppressing benzyl chloride hydrolysis

-

Buffering Agents: Sodium bicarbonate maintains neutral pH, minimizing nicotinic acid decomposition

-

Purification: Ether precipitation eliminates column chromatography needs

Mechanistic Considerations

The quaternization proceeds via an S2 mechanism:

-

Hydroxide deprotonates nicotinic acid at N-position

-

Benzyl chloride attacks nucleophilic nitrogen

-

Chloride counterion stabilizes the pyridinium species

Rate-Limiting Factors:

-

Diffusion limitations in aqueous phase

-

Catalyst accessibility to interfacial reaction zones

-

Activation energy reduced by 15–20 kcal/mol using phase-transfer catalysts

-

Transition state stabilization via ion-pair interactions

Troubleshooting Common Issues

6.1 Product Discoloration

6.2 Low Yield

6.3 Impurity Profile

-

Major Contaminants:

-

Benzyl alcohol (from hydrolysis)

-

Unreacted nicotinic acid

-

-

Remediation:

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 15-minute reactions at 150°C with:

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-carboxypyridinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridinium ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce pyridine derivatives.

Scientific Research Applications

Chemistry

BPC serves as a reagent in organic synthesis, particularly in forming pyridinium salts and other nitrogen-containing compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new materials .

Biology

Research indicates that BPC possesses significant biological activities:

-

Antimicrobial Activity : BPC exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128

These findings suggest its potential as a candidate for developing new antimicrobial agents .

-

Anticancer Activity : In vitro studies show that BPC can induce apoptosis in cancer cell lines, including MCF-7 breast cancer cells. Mechanistic studies reveal that it activates caspases and modulates apoptotic signaling pathways:

- Cell Viability Reduction : Approximately 50% decrease at a concentration of 50 µM.

- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP indicate effective apoptosis induction .

Industrial Applications

In industry, BPC is utilized in producing specialty chemicals and as an intermediate in synthesizing more complex molecules. Its unique structural features allow for versatility in applications ranging from pharmaceuticals to electroplating processes .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-carboxypyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the carboxyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 1-Benzyl-3-carboxypyridinium chloride | C₁₃H₁₂ClNO₂ | 249.69 | Not specified | Pyridinium, carboxylic acid, benzyl |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.29 | 120278-07-1 | Piperidine, benzyl ester, amine |

| 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride | C₁₂H₁₆ClNO₂ | 249.72 | 608142-09-2 | Pyrrolidine, benzyl, carboxylic acid |

| Cetylpyridinium chloride | C₂₁H₃₈ClN | 358.00 | 123-03-5 | Pyridinium, long alkyl chain |

Notes:

- This compound shares structural similarity with cetylpyridinium chloride (both pyridinium salts) but differs in substituents, impacting solubility and applications .

- Benzyl 4-aminopiperidine-1-carboxylate and 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride are nitrogen-containing heterocycles but lack the pyridinium core, reducing ionic character .

Key Findings :

Biological Activity

1-Benzyl-3-carboxypyridinium chloride (BPC) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique structure comprising a benzyl group and a carboxylic acid moiety, has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of BPC, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C13H12ClNO2

- Molar Mass : Approximately 241.69 g/mol

- Solubility : Highly soluble in water, which enhances its bioavailability.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : BPC may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound can bind to cell surface receptors, influencing signal transduction pathways crucial for cell survival and proliferation.

- Membrane Interaction : The lipophilicity conferred by the benzyl group enhances its ability to penetrate biological membranes, facilitating its action within cells.

Antimicrobial Properties

Research indicates that BPC exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated that BPC effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that BPC could serve as a potential candidate for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

BPC has also shown promise in cancer research. In vitro studies have indicated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.

Case Study: Breast Cancer Cell Lines

A study involving MCF-7 breast cancer cells revealed that treatment with BPC resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 50 µM.

- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP, indicating apoptosis.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of BPC, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1-Benzylpyridinium-3-carboxylate | C13H12N2O2 | Moderate | Low |

| N-Benzylnicotinamide | C13H12N2O | High | Moderate |

| 1-Benzylnicotinic acid | C13H11NO2 | Low | High |

BPC stands out due to its potent antimicrobial and anticancer properties compared to some of its analogs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Benzyl-3-carboxypyridinium chloride, and how do they influence experimental design?

- Answer : The molecular formula is C₁₃H₁₂ClNO₂ (MW: 249.69 g/mol), with a pyridinium core substituted by a benzyl group and a carboxylic acid moiety. Its hygroscopic nature (evident from storage recommendations at 4°C in sealed, moisture-free conditions) necessitates anhydrous handling to prevent hydrolysis. Solubility in polar solvents (e.g., water, methanol) should be validated experimentally due to limited published data. Stability studies are critical, as degradation under improper storage can alter reactivity .

Q. What synthetic routes are recommended for preparing this compound, and how can purity be ensured?

- Answer : A plausible route involves quaternization of nicotinic acid derivatives with benzyl chloride. Post-synthesis, purity can be verified via:

- HPLC (using pharmacopeial methods for related pyridinium salts, as in ).

- ¹H/¹³C NMR to confirm substitution patterns and absence of unreacted precursors.

- Elemental analysis to validate stoichiometry. Residual solvents should be quantified via GC-MS .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : While some safety data sheets (SDS) report "no known hazards," others caution that toxicological data are incomplete. Standard precautions include:

- PPE : Gloves (nitrile), lab coats, and safety goggles. Use vapor respirators if handling powdered forms .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.

- Spill management : Collect spills in sealed containers; avoid environmental release .

- Storage : Keep in airtight containers at 4°C, away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations can model charge distribution on the pyridinium ring, identifying electrophilic sites (e.g., C-2 or C-4 positions). Molecular dynamics simulations may predict solvation effects on reaction kinetics. Pair these with experimental validation via kinetic studies (e.g., monitoring substitution rates with UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported stability data for this compound?

- Answer : Discrepancies in SDS entries (e.g., "no hazards" vs. "limited toxicology data") arise from variability in batch purity or storage history. Researchers should:

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways.

- Use LC-MS to identify degradation products (e.g., hydrolysis to nicotinic acid derivatives).

- Cross-reference analytical data with multiple sources to establish consensus .

Q. How can crystallographic data improve understanding of this compound's solid-state behavior?

- Answer : Single-crystal X-ray diffraction (performed using SHELX programs) can elucidate:

- Packing motifs : Hydrogen bonding between carboxylate groups and chloride ions.

- Thermal stability : Correlate lattice energy with thermogravimetric analysis (TGA) data.

- Polymorphism : Screen for alternative crystalline forms using solvent-drop grinding .

Q. What analytical techniques are optimal for characterizing its interactions with biological macromolecules?

- Answer : For studies targeting enzyme inhibition or receptor binding:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Validate interactions using crystal structures of target proteins (e.g., acetylcholinesterase for pyridinium analogs) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.